5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one
Description
Properties
CAS No. |
820965-16-0 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C12H11NO4/c1-8-7-17-12(6-11(8)14)9-2-4-10(5-3-9)13(15)16/h2-5,7,12H,6H2,1H3 |
InChI Key |
YFNGRCCULZIBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions (MCRs) Using β-Ketoesters
Procedure :
A one-pot, three-component reaction between 4-nitrobenzaldehyde , ethyl acetoacetate (as the methyl source), and malononitrile in the presence of a catalyst yields the target compound. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization.
- Reagents :
- 4-Nitrobenzaldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Malononitrile (1.2 mmol)
- Zn²⁺/4Å molecular sieve (0.1 g) in ethanol (3 mL)
- Conditions : Reflux for 4 hours.
- Workup : Filtration, evaporation, and recrystallization from ethanol.
- Yield : 85–92%.
Mechanistic Insights :
- Knoevenagel Condensation : 4-Nitrobenzaldehyde and malononitrile form an arylidene-malononitrile intermediate.
- Michael Addition : Ethyl acetoacetate attacks the α,β-unsaturated nitrile.
- Cyclization : Intramolecular nucleophilic attack by the keto oxygen forms the pyranone ring.
Advantages :
Hetero-Diels–Alder Reaction with Chiral Catalysts
Procedure :
A chiral dirhodium(II) carboxamidate complex catalyzes the enantioselective Hetero-Diels–Alder (HDA) reaction between 4-nitrobenzaldehyde and a methyl-substituted diene.
- Reagents :
- 4-Nitrobenzaldehyde (0.25 mmol)
- trans-1-Methoxy-3-(triethylsilyloxy)-1,3-butadiene (0.375 mmol)
- Rh₂(S-PTPI)₄ catalyst (1 mol%) in CH₂Cl₂ (0.5 mL)
- Conditions : Stirred at 0°C for 48 hours, followed by trifluoroacetic acid (TFA) quenching.
- Workup : Extraction with NaHCO₃, column chromatography (hexane/EtOAc).
- Yield : 91%.
Key Features :
Cyclization of Knoevenagel Adducts
Procedure :
A two-step synthesis involves Knoevenagel adduct formation followed by acid-mediated cyclization.
- Knoevenagel Adduct Synthesis :
- 4-Nitrobenzaldehyde (1 mmol) and malononitrile (1 mmol) react in ethanol with piperidine (10 mol%) at room temperature.
- Cyclization :
- The adduct is treated with ethyl acetoacetate and [bmim]OH ionic liquid at 80°C for 2 hours.
Optimization :
Green Catalysis with CuFe₂O₄@Starch Nanocomposites
Procedure :
An eco-friendly MCR uses a magnetic bionanocatalyst for synthesis under mild conditions.
- Reagents :
- 4-Nitrobenzaldehyde (1 mmol)
- Ethyl acetoacetate (1 mmol)
- Malononitrile (1.2 mmol)
- CuFe₂O₄@starch (20 mg) in ethanol (5 mL)
- Conditions : Stirred at 50°C for 3 hours.
- Workup : Magnetic separation, solvent evaporation, and recrystallization.
- Yield : 89%.
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| MCR with Zn²⁺/4Å sieve | Zn²⁺/4Å molecular sieve | 85–92 | 4 hours | High yield, recyclable catalyst |
| HDA with Rh(II) catalyst | Rh₂(S-PTPI)₄ | 91 | 48 hours | Enantioselectivity (94% ee) |
| Ionic liquid-mediated | [bmim]OH | 78–88 | 2 hours | Solvent-free, rapid |
| CuFe₂O₄@starch | Magnetic nanocomposite | 89 | 3 hours | Green chemistry, reusable catalyst |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 5-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-carboxylic acid.
Reduction: Formation of 5-methyl-2-(4-aminophenyl)-2,3-dihydro-4H-pyran-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds similar to 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one exhibit notable antioxidant properties. These properties are critical in preventing oxidative stress-related diseases. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one have been studied for their ability to scavenge free radicals effectively .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Studies on related pyran derivatives have shown effectiveness against various bacterial and fungal strains, indicating the possibility of developing new antimicrobial agents based on this compound .
Anti-Cancer Potential
Compounds with similar structures have been investigated for their ability to inhibit topoisomerase and cytochrome enzymes involved in cancer cell proliferation. This suggests that this compound may also possess anti-cancer properties worth exploring .
Polymeric Materials
The unique chemical reactivity of this compound allows it to be used in the development of polymeric materials. Its ability to undergo cyclization and substitution reactions can be leveraged to create novel polymers with tailored properties for specific applications in coatings and composites.
Data Table: Comparison of Biological Activities
| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity | Anti-Cancer Potential |
|---|---|---|---|---|
| This compound | Structure | High | Moderate | Under Investigation |
| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Structure | High | High | Low |
| Methyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]chromene | Structure | Moderate | High | High |
Case Studies
- Antioxidant Efficacy Study : A study published in Food Chemistry evaluated the antioxidant properties of various pyran derivatives. The results indicated that modifications on the pyran ring significantly enhanced radical scavenging activity compared to unmodified compounds .
- Antimicrobial Activity Assessment : Research conducted by Dowd et al. demonstrated the antimicrobial efficacy of pyran derivatives against common bacterial strains. The study highlighted the potential for developing new antibacterial agents derived from these compounds .
- Polymer Development : A recent project focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Solubility and Stability
- This compound : The para-nitro group likely reduces water solubility compared to hydroxylated analogs but enhances stability against oxidative degradation .
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one: Hydroxyl groups increase polarity, favoring aqueous solubility and antioxidant activity, as seen in flavonoid derivatives .
- (S)-2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one: The phenolic hydroxyl group may facilitate interactions with biological targets, such as enzymes or receptors, though specific data are pending .
Reactivity and Pharmacological Potential
- Nitro-Substituted Analogs: The 4-nitrophenyl group in the target compound and 2-nitrophenyl derivatives (e.g., ) exhibit distinct electronic profiles. In contrast, ortho-substitution (as in ) introduces steric effects that may limit binding efficiency .
- Hydroxylated Analogs : Compounds like (S)-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one are more likely to participate in hydrogen bonding, which could improve bioavailability or target affinity compared to nitro-substituted analogs .
Antimicrobial Activity Insights
While direct data for the target compound are unavailable, structurally related 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups () demonstrate antimicrobial activity, suggesting that the nitro group may enhance efficacy against pathogens. Similarly, 3,5-dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one has been linked to antimicrobial properties in plant extracts .
Biological Activity
5-Methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-pyran-4-one, also known by its CAS number 820965-16-0, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 233.22 g/mol
- Structural Characteristics : The compound features a pyranone ring with a methyl group and a nitrophenyl substituent, which contribute to its biological activity.
Antioxidant Properties
Recent studies have indicated that this compound exhibits significant antioxidant activity. This is attributed to its ability to scavenge free radicals and inhibit oxidative stress markers in various biological systems.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several experimental models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
- Modulation of Signaling Pathways : It appears to modulate key signaling pathways related to inflammation and oxidative stress, including NF-kB and MAPK pathways.
- Electrophilic Nature : The presence of nitro groups enhances electrophilic interactions with cellular targets, which may contribute to its bioactivity.
Case Studies
- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups. This underscores its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The compound was effective in reducing cell death in neuronal cultures exposed to oxidative stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
